(1-Methoxypropan-2-yl)urea
Description
(1-Methoxypropan-2-yl)urea is a urea derivative featuring a methoxypropan-2-yl substituent attached to the urea backbone. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis.
Properties
IUPAC Name |
1-methoxypropan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(3-9-2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKISYQIMODBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)urea typically involves the reaction of isopropylamine with methoxyisocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxypropan-2-yl)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Scientific Research Applications
Chemistry: (1-Methoxypropan-2-yl)urea is used as a reagent in organic synthesis, particularly in the formation of urea derivatives and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable urea linkages .
Industry: In industrial settings, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms stable urea linkages with these targets, thereby modulating their activity and function . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1-methoxypropan-2-yl functional group is a recurring motif in agrochemicals. Below is a comparative analysis of (1-Methoxypropan-2-yl)urea and its analogs:
Table 1: Key Properties of this compound and Related Compounds
Key Differences
Functional Group Reactivity: this compound’s urea group (-NH-C(O)-NH₂) is more polar and hydrogen-bonding than the acetamide group (-N-C(O)-) in S-metolachlor. This may influence solubility and environmental persistence.
Toxicity Profile: S-metolachlor and its hydroxymethyl TP are classified as Cramer Class III (high toxicological concern) due to structural alerts for carcinogenicity and endocrine disruption . In contrast, this compound’s toxicity remains uncharacterized but could differ due to the urea moiety’s lower bioactivity in some contexts.
Environmental Fate :
- S-metolachlor TPs are prioritized in drinking water studies due to their persistence and mobility . This compound’s environmental behavior is less documented but may vary based on hydrolysis susceptibility of the urea group.
Research Findings and Prioritization
- Structural Prioritization : Compounds with the 1-methoxypropan-2-yl group are often prioritized in pesticide TP studies due to their stability and bioactivity. For example, 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide was prioritized over simpler analogs due to its larger molecular size and higher predicted toxicity .
- Toxicity Models : QSAR and Cramer classification tools highlight that methoxypropan-2-yl-substituted acetamides consistently fall into high-concern categories, whereas urea derivatives may require further evaluation .
Biological Activity
(1-Methoxypropan-2-yl)urea, a compound featuring a urea functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methoxy group and a urea moiety. The presence of these functional groups enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₄H₉N₃O |
| Molecular Weight | 103.13 g/mol |
| Functional Groups | Urea, Methoxy |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Binding to Active Sites : The compound may inhibit enzyme activity or receptor function by binding to their active sites.
- Modulating Signaling Pathways : It may affect cellular processes such as proliferation or apoptosis through modulation of signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, derivatives have shown potent inhibition against soluble epoxide hydrolase (sEH), which plays a role in inflammatory responses and pain signaling .
Anti-inflammatory Properties
Studies suggest that this compound and its derivatives may possess anti-inflammatory properties. Related compounds have demonstrated efficacy in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The anticancer properties of urea derivatives are well-documented. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For example, certain urea derivatives have been reported to exhibit IC50 values indicating significant cytotoxicity against various cancer cell lines .
Case Studies
- Memantyl Urea Derivatives : A study identified memantyl urea derivatives as potent inhibitors of soluble epoxide hydrolase, demonstrating their potential in managing sepsis-related inflammation. The derivative B401 showed remarkable potency with IC50 values as low as 0.4 nM .
- Antibacterial Activity : Another investigation highlighted the antibacterial properties of urea derivatives against pathogenic bacteria, showcasing their potential for developing new antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of urea compounds revealed that modifications to the urea moiety significantly affect biological activity. For instance, the introduction of methoxy groups enhanced the inhibitory effects on specific enzymes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
